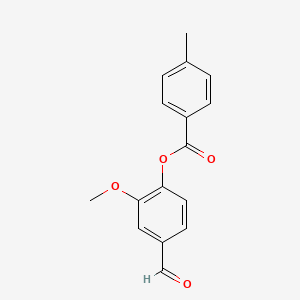

4-甲酰基-2-甲氧苯基4-甲基苯甲酸酯

描述

4-Formyl-2-methoxyphenyl 4-methylbenzoate is a chemical compound that is related to various methoxybenzoate derivatives. These derivatives are known for their diverse applications in the field of organic synthesis, pharmaceuticals, and materials science. The compound itself is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, involves condensation reactions starting from precursors like methyl 4-bromobenzoate and iso-vanilline. The optimization of reaction conditions, such as the choice of catalysts and condensing agents, is crucial for achieving high yields. For instance, a combination of cupric oxide and a mixture of calcium carbonate with potassium carbonate has been found to be effective, with the reaction taking approximately 16 hours to complete .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Formyl-2-methoxyphenyl 4-methylbenzoate has been determined using various techniques. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was elucidated using X-ray crystallography, revealing specific dihedral angles between the constituent rings of the molecule . Such structural analyses are essential for understanding the molecular conformation and its implications on reactivity and biological activity.

Chemical Reactions Analysis

Methoxybenzoate derivatives undergo a variety of chemical reactions. The Vilsmeier–Haack formylation is one such reaction that has been studied for 3- and 4-methoxybenzo[b]thiophen, leading to the formation of formylated products . Other reactions, such as bromination, nitration, and Friedel–Crafts acetylation, have also been investigated, demonstrating the reactivity of the methoxybenzoate moiety and its potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives are characterized using both experimental and computational methods. Thermochemical properties, such as combustion and vaporization enthalpies, and standard molar enthalpies of formation, have been determined experimentally for methyl 2- and 4-methoxybenzoates . Computational methods, including Density Functional Theory (DFT), have been employed to optimize molecular structures and calculate properties like NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps . These studies provide a comprehensive understanding of the stability, reactivity, and electronic properties of the compounds.

科学研究应用

合成与化学反应

- 甲酰化和缩合反应:查克拉巴蒂、查普曼和克拉克(1969 年)的一项研究展示了使用改良的加特曼程序对 5-羟基苯并[b]噻吩进行甲酰化以生成 4-甲酰基衍生物。此过程包括与乙酰乙酸乙酯缩合,突出了此类衍生物在合成复杂有机化合物中的潜力 (Chakrabarti, Chapman, & Clarke, 1969)。

- 双联苄合成中的中间体:娄洪祥(2012 年)合成了 4-(5-甲酰基-2-甲氧苯氧基)苯甲酸甲酯,这是双联苄全合成中的一个重要中间体。此研究专注于优化反应条件,例如催化剂和缩合剂,以提高产率,展示了该化合物在合成具有生物活性的天然产物中的作用 (Lou Hong-xiang, 2012)。

生物和制药研究

- 用于催化的复杂化合物合成:波特金等人(2019 年)研究了香草醛与异烟酰氯酰化以生成 4-甲酰基-2-甲氧基苯基吡啶-4-羧酸酯。合成的化合物,包括那些含有异恶唑和异噻唑杂环的化合物,在铃木反应中显示出很高的催化活性,表明了潜在的制药和生化应用 (Potkin et al., 2019)。

- 苔藓脂合成:萨拉和萨金特(1979 年)描述了使用涉及 4-甲酰基-2-甲氧基苯基衍生物的合成方法对地衣苔藓脂进行全合成。此研究突出了这些化合物在合成具有潜在生物学意义的复杂有机分子中的用途 (Sala & Sargent, 1979)。

计算化学和分子研究

- 稳定性和反应性分析:阿尔西亚德等人(2021 年)使用半经验方法进行了一项研究,以分析环聚酸衍生物(包括类似于 4-甲酰基-2-甲氧基苯基衍生物的结构)的稳定性和反应性。此研究提供了对这些化合物的分子稳定性和反应性的见解,这对它们在制药和化工行业中的应用至关重要 (Arsyad et al., 2021)。

属性

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-14-8-5-12(10-17)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUFVXINTRRBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358268 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

429621-85-2 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)